molecular formula C16H30ClN B13763047 Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride CAS No. 52582-85-1

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride

Cat. No.: B13763047
CAS No.: 52582-85-1
M. Wt: 271.9 g/mol
InChI Key: VGRCKKUXCQQONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is a chemical compound with the molecular formula C16-H29-N.Cl-H and a molecular weight of 271.92 . This compound is known for its unique structure, which includes an adamantane core, a highly stable and rigid hydrocarbon framework, and a dimethylaminobutyl side chain. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride typically involves the reaction of adamantane with 1-(4-dimethylaminobutyl) chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and rigidity, allowing the compound to fit into specific binding sites. The dimethylaminobutyl side chain can interact with various functional groups, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is unique due to its combination of the adamantane core and the dimethylaminobutyl side chain. This combination provides the compound with enhanced solubility, stability, and biological activity compared to its analogs .

Properties

CAS No.

52582-85-1

Molecular Formula

C16H30ClN

Molecular Weight

271.9 g/mol

IUPAC Name

4-(1-adamantyl)-N,N-dimethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C16H29N.ClH/c1-17(2)6-4-3-5-16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,3-12H2,1-2H3;1H

InChI Key

VGRCKKUXCQQONQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC12CC3CC(C1)CC(C3)C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.